molecular formula C7H11N3O2 B13162768 1-methyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-methyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13162768
M. Wt: 169.18 g/mol
InChI Key: JASPMCDIRPAQLD-UHFFFAOYSA-N
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Description

1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a methyl group at the first position, an isopropyl group at the fifth position, and a carboxylic acid group at the fourth position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-methyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically carried out in the presence of a copper(I) catalyst under mild conditions. The reaction proceeds as follows:

    Synthesis of Azide: The azide precursor can be synthesized by reacting an appropriate amine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Functional Group Modification: The resulting triazole can be further functionalized to introduce the methyl and isopropyl groups at the desired positions.

Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process for large-scale production.

Chemical Reactions Analysis

1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Triazole derivatives are known for their antimicrobial, antifungal, and antiviral activities. This compound can be used in the development of new drugs targeting various pathogens.

    Medicine: The compound’s biological activities make it a potential candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Triazoles are used in the production of polymers, dyes, and other industrial chemicals due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 1-methyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking the catalytic process. This inhibition can lead to the disruption of essential biological processes in pathogens, resulting in their death or reduced virulence. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-Methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but contains a pyrazole ring instead of a triazole ring. Pyrazoles also exhibit diverse biological activities but may have different reactivity and stability profiles.

    1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the isopropyl group at the fifth position, which may affect its biological activity and chemical reactivity.

    5-(Propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the methyl group at the first position, which may influence its interaction with molecular targets and overall biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

1-methyl-5-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C7H11N3O2/c1-4(2)6-5(7(11)12)8-9-10(6)3/h4H,1-3H3,(H,11,12)

InChI Key

JASPMCDIRPAQLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=NN1C)C(=O)O

Origin of Product

United States

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